molecular formula C13H9BrCl2O B585571 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene CAS No. 155891-94-4

2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene

Cat. No. B585571
CAS RN: 155891-94-4
M. Wt: 332.018
InChI Key: IFBZRCLFOBNPKB-UHFFFAOYSA-N
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Description

Benzyloxy compounds are organic compounds containing a phenoxy group attached to a benzyl group . They are used in various chemical reactions as building blocks .


Molecular Structure Analysis

The molecular structure of benzyloxy compounds can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD . The specific structure of “2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene” would need to be determined experimentally.


Chemical Reactions Analysis

Benzyloxy compounds can participate in a variety of chemical reactions. For example, they can undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzyloxy compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .

Scientific Research Applications

Hindered Aryl Bromides in Organic Synthesis

One significant application involves the use of aryl bromides, similar to 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene, in the regioselective palladium-catalysed direct arylation. This process allows for modifying the regioselectivity of arylation of thiophene derivatives, leading to the synthesis of compounds with potential applications in materials science and pharmaceuticals (Jin, Bheeter, & Doucet, 2014).

Green Synthesis Methods

Another research application is found in the development of green synthesis methods. Aryl bromides have been used in solvent-free conditions catalyzed by KHSO4 to convert benzylic alcohols into oxybis dibenzenes and benzyloxy benzene derivatives, showcasing an environmentally friendly approach to chemical synthesis (Joshi, Suresh, & Adimurthy, 2013).

Advanced Material Development

In the development of advanced materials, such compounds have been utilized in the synthesis of polyaza macrocycles via palladium-catalyzed amination, presenting a pathway to creating complex organic architectures with potential applications in catalysis and material science (Averin, Shukhaev, Buryak, & Beletskaya, 2009).

Antimicrobial Additives

Furthermore, research has explored the synthesis of bromo- and benzyloxy-substituted compounds as antimicrobial additives for oils and fuels, indicating the role of such chemical derivatives in enhancing the microbial resistance of industrial products (Talybov, Akhmedova, & Yusubov, 2022).

Mechanism of Action

The mechanism of action of benzyloxy compounds can vary widely depending on their specific structure and the context in which they are used .

Safety and Hazards

Safety and hazards associated with benzyloxy compounds can vary widely depending on their specific structure. General safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-bromo-1,3-dichloro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBZRCLFOBNPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674985
Record name 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155891-94-4
Record name 5-Bromo-1,3-dichloro-2-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155891-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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